2-[2-(4-ethoxybenzylidene)hydrazino]-N,N-diethyl-2-oxoacetamide
Overview
Description
2-[2-(4-ethoxybenzylidene)hydrazino]-N,N-diethyl-2-oxoacetamide is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. This compound, also known as EDA, has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In
Mechanism of Action
The mechanism of action of 2-[2-(4-ethoxybenzylidene)hydrazino]-N,N-diethyl-2-oxoacetamide involves the inhibition of various enzymes and pathways involved in cell growth, proliferation, and survival. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and cell differentiation. This compound has also been shown to inhibit the activity of topoisomerases, which are involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of angiogenesis, and neuroprotective effects. This compound has also been shown to have antimicrobial properties and potential use in the treatment of bacterial and fungal infections.
Advantages and Limitations for Lab Experiments
2-[2-(4-ethoxybenzylidene)hydrazino]-N,N-diethyl-2-oxoacetamide has several advantages for laboratory experiments, including its ease of synthesis, stability, and low toxicity. However, this compound also has some limitations, including its limited solubility in water and potential for non-specific interactions with other molecules.
Future Directions
There are several future directions for the study of 2-[2-(4-ethoxybenzylidene)hydrazino]-N,N-diethyl-2-oxoacetamide. One potential direction is the development of this compound derivatives with improved solubility and specificity for target enzymes and pathways. Another direction is the exploration of this compound's potential use in combination with other therapeutic agents for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.
Scientific Research Applications
2-[2-(4-ethoxybenzylidene)hydrazino]-N,N-diethyl-2-oxoacetamide has been studied for its potential therapeutic applications in various fields, including cancer research, neurological disorders, and infectious diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurological disorders, this compound has been studied for its neuroprotective effects and potential use in the treatment of Alzheimer's disease and Parkinson's disease. In infectious diseases, this compound has been shown to have antimicrobial properties and potential use in the treatment of bacterial and fungal infections.
Properties
IUPAC Name |
N-[(E)-(4-ethoxyphenyl)methylideneamino]-N',N'-diethyloxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-4-18(5-2)15(20)14(19)17-16-11-12-7-9-13(10-8-12)21-6-3/h7-11H,4-6H2,1-3H3,(H,17,19)/b16-11+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZSYXDMIPQXCFE-LFIBNONCSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(=O)NN=CC1=CC=C(C=C1)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)C(=O)N/N=C/C1=CC=C(C=C1)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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